molecular formula C8H9BrClF2N B13492740 [(4-Bromo-2,5-difluorophenyl)methyl](methyl)amine hydrochloride

[(4-Bromo-2,5-difluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13492740
M. Wt: 272.52 g/mol
InChI Key: VUEIQTNRQDOHJG-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H8BrClF2N. This compound is characterized by the presence of bromine, fluorine, and a methylamine group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2,5-difluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-2,5-difluorotoluene.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamine group, forming (4-Bromo-2,5-difluorophenyl)methylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of pharmaceuticals and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride depends on its specific application. In biochemical studies, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to changes in its function.

Comparison with Similar Compounds

(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride can be compared with other similar compounds such as:

    (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride: Similar structure but with different fluorine substitution, leading to different reactivity and applications.

    (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride:

The uniqueness of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biological Activity

(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆BrF₂N
  • Molecular Weight : 221.03 g/mol
  • CAS Number : 64211545

The compound consists of a phenyl ring substituted with a bromine atom and two fluorine atoms, along with a methylamine group. The presence of these halogens enhances the compound's lipophilicity and metabolic stability, potentially increasing its potency in biological systems .

The biological activity of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride is primarily attributed to its interactions with various biological targets:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been identified as inhibitors of PTP1B, which plays a crucial role in insulin signaling and cancer progression .
  • Interaction with Neurotransmitter Receptors : Preliminary studies suggest that this compound may influence neurotransmitter systems due to its structural similarity to known psychoactive substances .

Antimicrobial Properties

Research has indicated potential antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory effects on bacterial growth, making it a candidate for further exploration in antimicrobial therapy .

Anticancer Activity

Several studies have investigated the anticancer properties of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride. The compound has shown activity against specific cancer cell lines, suggesting that it may interfere with cellular proliferation and survival pathways .

Case Studies

  • Study on Cancer Cell Lines :
    • A study conducted on human breast cancer cell lines showed that the compound reduced cell viability by 40% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with the induction of apoptosis .
  • Neurotransmitter Interaction Study :
    • In a pharmacological study involving rat brain slices, (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride was found to enhance dopaminergic signaling, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

Comparative Analysis

To better understand the biological activity of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
(3-Chloro-4-fluorophenyl)methylamine hydrochloride14038090Contains chlorine instead of brominePotential enzyme inhibitor
(4-Bromo-2-fluorophenyl)methanamine2833040-80-3Contains one fluorine atomModerate anticancer activity
(4-Chloro-3-fluorophenyl)methanamine72235-58-6Different halogen positioningNeurotransmitter receptor modulation

This table highlights the differences in halogen substituents and their impact on biological activities.

Properties

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-2-8(11)6(9)3-7(5)10;/h2-3,12H,4H2,1H3;1H

InChI Key

VUEIQTNRQDOHJG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1F)Br)F.Cl

Origin of Product

United States

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